molecular formula C15H12FN3O B8779035 2-Aminomethyl-3-(4-Fluoro-phenyl)-3H-quinazolin-4-one

2-Aminomethyl-3-(4-Fluoro-phenyl)-3H-quinazolin-4-one

Cat. No.: B8779035
M. Wt: 269.27 g/mol
InChI Key: NPIUMOLIURAEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminomethyl-3-(4-Fluoro-phenyl)-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C15H12FN3O and its molecular weight is 269.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12FN3O

Molecular Weight

269.27 g/mol

IUPAC Name

2-(aminomethyl)-3-(4-fluorophenyl)quinazolin-4-one

InChI

InChI=1S/C15H12FN3O/c16-10-5-7-11(8-6-10)19-14(9-17)18-13-4-2-1-3-12(13)15(19)20/h1-8H,9,17H2

InChI Key

NPIUMOLIURAEKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CN)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirring mixture of the quinazolinone (3) (63 mg, 0.16 mmol), 10% palladium on activated carbon (18 mg) and methanol (4.4 mL) was evacuated using an aspirator pump and filled with hydrogen. Once the starting material had been consumed as monitored by TLC analysis, the mixture was filtered through a Celite pad which was washed with methanol (2×) and concentrated to give the title amine (4) (40 mg, 93%) as a yellow solid:
Name
quinazolinone
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Name
Yield
93%

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